2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one
Description
2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a fluorinated aromatic compound featuring an azetidine-pyrrolidine hybrid scaffold. This structure combines a 2-fluorophenoxy group linked to an ethanone moiety, which is further substituted with a 3-(pyrrolidin-1-yl)azetidine ring.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-(3-pyrrolidin-1-ylazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c16-13-5-1-2-6-14(13)20-11-15(19)18-9-12(10-18)17-7-3-4-8-17/h1-2,5-6,12H,3-4,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXSVUQMBVVTSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CN(C2)C(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrrolidine Group: This step often involves nucleophilic substitution reactions.
Attachment of the Fluorophenoxy Group: This can be done using etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the pyrrolidine group.
Reduction: Reduction reactions could be used to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the fluorophenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include modulation of signal transduction, inhibition of enzyme activity, or binding to receptor sites.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Azetidine/Pyrrolidine Core
(E)-2-(4-(2-(Pyridin-2-yl)vinyl)phenoxy)-1-(pyrrolidin-1-yl)ethan-1-one (18)
- Structure: Contains a pyrrolidin-1-yl group directly attached to ethanone, with a phenoxy group substituted with a pyridinyl-vinyl moiety.
- Synthesis: Synthesized via Pd-catalyzed coupling of 2-(4-iodophenoxy)-1-(pyrrolidin-1-yl)ethan-1-one with 2-vinylpyridine, achieving an 89% yield .
2-(2-Chloro-6-fluorophenyl)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one
- Structure : Features a triazolopyrimidine-substituted azetidine ring and a 2-chloro-6-fluorophenyl group.
- Molecular Formula : C₁₇H₁₅ClFN₅O₂ (MW: 375.8).
- Key Differences: The triazolopyrimidine moiety may enhance binding to ATP pockets in kinases, while the chloro-fluorophenyl group increases steric bulk compared to the target compound’s 2-fluorophenoxy group .
Fluorophenyl and Heterocyclic Modifications
(Z)-1-[4-Fluoro-2-(pyrrolidin-1-yl)-phenyl]-3-phenyl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one
- Structure: Combines a fluorophenyl group with a triazole-substituted propenone scaffold.
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride
Data Table: Structural and Physicochemical Comparison
Key Findings and Implications
- Structural Flexibility : The azetidine-pyrrolidine core in the target compound provides conformational constraints that may enhance target selectivity compared to simpler pyrrolidine derivatives .
- Fluorine Effects: Fluorine in the 2-fluorophenoxy group likely improves metabolic stability and lipophilicity, similar to other fluorinated analogs .
- Synthetic Accessibility : Pd-catalyzed methods (e.g., for compound 18 ) demonstrate high efficiency, suggesting viable routes for scaling the target compound .
Biological Activity
2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
Research indicates that compounds similar to 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one may act as phosphodiesterase (PDE) inhibitors, particularly targeting PDE9, which is implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease. PDE inhibitors can enhance cGMP levels, leading to improved neuronal signaling and potential cognitive enhancement .
Anticancer Activity
A study evaluating the cytotoxicity of related azetidinone compounds found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds ranged from 1.1 to 26.6 µM against tumor cell lines including HL-60 (leukemia), HCT-8 (colon cancer), and MDA-MB-435 (melanoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HL-60 | 1.1 |
| Compound 2 | HCT-8 | 10.5 |
| Compound 3 | MDA-MB-435 | 3.8 |
Neuroprotective Effects
Inhibition of PDE9 has been linked to neuroprotective effects, potentially alleviating symptoms associated with Alzheimer’s disease by improving cognitive function. The inhibition of this enzyme could lead to increased levels of cGMP, which plays a crucial role in neuronal signaling pathways .
Case Studies
Case Study 1: Cognitive Enhancement in Alzheimer's Disease
A clinical study investigated the effects of PDE9 inhibitors on patients with mild cognitive impairment due to Alzheimer's disease. Participants treated with a PDE9 inhibitor showed improvements in memory and executive function compared to those receiving a placebo. These findings support the hypothesis that enhancing cGMP levels can benefit cognitive function in neurodegenerative conditions .
Case Study 2: Cytotoxicity Against Cancer Lines
In a laboratory setting, researchers synthesized several derivatives of azetidinone compounds, including variants of 2-(2-Fluorophenoxy)-1-[3-(pyrrolidin-1-yl)azetidin-1-yl]ethan-1-one. These compounds were tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. Notably, one derivative exhibited an IC50 value of 14 µM against a colon cancer cell line, indicating promising anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
